



### What is URAT1 inhibitor 9?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: URAT1 inhibitor 9

Cat. No.: B12385736 Get Quote

An In-Depth Technical Guide to URAT1 Inhibitor 9

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The designation "**URAT1** inhibitor **9**" is not a standardized nomenclature. This guide focuses on a compound referred to as "compound 9" in scientific literature, specifically (E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime (BDEO), a dual inhibitor of Urate Transporter 1 (URAT1) and Xanthine Oxidase (XO). Another compound, designated "Compound 24" in Chinese patent CN108863919B, is also associated with the term "**URAT1** inhibitor **9**"; however, detailed public information on its specific chemical structure and quantitative data is limited. This document will primarily detail the findings related to BDEO.

### **Core Compound Summary**

(E)-2-(4-bromophenyl)-1-(2, 4-dihydroxyphenyl)ethanone oxime (BDEO) has been identified as a promising therapeutic agent for hyperuricemia due to its dual inhibitory action on both URAT1 and xanthine oxidase, key players in urate homeostasis.

**Chemical and Physical Properties** 

| Property          | Value        |
|-------------------|--------------|
| Molecular Formula | C14H12BrNO3  |
| Molecular Weight  | 322.15 g/mol |
| CAS Number        | 1239488-96-0 |



## **Quantitative Data**

The following tables summarize the key quantitative data for BDEO's inhibitory activity.

**In Vitro Inhibitory Activity** 

| Target           | Parameter | Value    | Cell Line/System                 |
|------------------|-----------|----------|----------------------------------|
| URAT1            | Ki        | 0.145 μΜ | HEK293 cells<br>expressing URAT1 |
| Xanthine Oxidase | IC50      | 3.33 μΜ  | Enzyme assay                     |

In Vivo Efficacy in a Murine Model of Hyperuricemia

| Animal Model                                        | Treatment | Dosage                                                                            | Effect                                           |
|-----------------------------------------------------|-----------|-----------------------------------------------------------------------------------|--------------------------------------------------|
| Potassium Oxonate-<br>Induced<br>Hyperuricemic Mice | BDEO      | 5 mg/kg                                                                           | Significantly<br>decreased serum<br>urate levels |
| BDEO                                                | 20 mg/kg  | Effects comparable to<br>allopurinol (10 mg/kg)<br>or benzbromarone (10<br>mg/kg) |                                                  |

## **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below.

## URAT1 Inhibition Assay (Uric Acid Uptake in HEK293 Cells)

This assay determines the ability of a compound to inhibit the transport of uric acid into cells expressing the URAT1 transporter.

- 1. Cell Culture and Transfection:
- Human Embryonic Kidney (HEK) 293 cells are cultured in an appropriate medium.



- Cells are transiently or stably transfected with a plasmid encoding the human URAT1 transporter.
- 2. Uric Acid Uptake Assay:
- Transfected cells are seeded in multi-well plates.
- Cells are washed with a chloride-free buffer to initiate URAT1 activity.
- The test compound (BDEO) at various concentrations is pre-incubated with the cells.
- Radiolabeled [14C]-uric acid is added to the wells, and uptake is allowed to proceed for a
  defined period.
- The uptake is terminated by washing the cells with an ice-cold buffer.
- Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
- 3. Data Analysis:
- The inhibition of uric acid uptake by the test compound is calculated relative to a vehicle control.
- The Ki value is determined by fitting the data to the appropriate inhibition model.

## **Xanthine Oxidase (XO) Inhibition Assay**

This spectrophotometric assay measures the inhibition of the enzymatic activity of xanthine oxidase.

- 1. Reaction Mixture:
- A reaction mixture is prepared containing phosphate buffer, the substrate xanthine, and the test compound (BDEO) at various concentrations.
- 2. Enzyme Reaction:
- The reaction is initiated by the addition of xanthine oxidase.



- The enzyme catalyzes the oxidation of xanthine to uric acid, which can be monitored by the increase in absorbance at 295 nm.
- 3. Data Analysis:
- The rate of the enzymatic reaction is determined from the change in absorbance over time.
- The percentage of inhibition by the test compound is calculated.
- The IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the compound concentration.

## In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)

This model is used to evaluate the uric acid-lowering effects of compounds in live animals.

- 1. Animal Model Induction:
- Mice are orally administered potassium oxonate, a uricase inhibitor, for several consecutive days to induce hyperuricemia.
- 2. Compound Administration:
- The test compound (BDEO) is administered to the hyperuricemic mice, typically via oral gavage.
- Control groups receive vehicle, allopurinol, or benzbromarone.
- 3. Sample Collection and Analysis:
- Blood samples are collected at specified time points after compound administration.
- Serum uric acid levels are measured using a commercial uric acid assay kit.
- In some studies, 24-hour urine is collected to measure uric acid excretion.
- 4. Data Analysis:



- The percentage reduction in serum uric acid levels is calculated for each treatment group compared to the vehicle control.
- Statistical analysis is performed to determine the significance of the observed effects.

## Signaling Pathways and Experimental Workflows URAT1-Mediated Uric Acid Reabsorption Pathway



Click to download full resolution via product page

Caption: URAT1-mediated reabsorption of uric acid in the renal proximal tubule and its inhibition by BDEO.

# Dual Inhibition of Uric Acid Production and Reabsorption by BDEO





Click to download full resolution via product page



Caption: The dual mechanism of BDEO in lowering blood uric acid by inhibiting both production (XO) and reabsorption (URAT1).

### **Experimental Workflow for In Vivo Efficacy Study**



Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating the in vivo efficacy of BDEO in a mouse model of hyperuricemia.

• To cite this document: BenchChem. [What is URAT1 inhibitor 9?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385736#what-is-urat1-inhibitor-9]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com